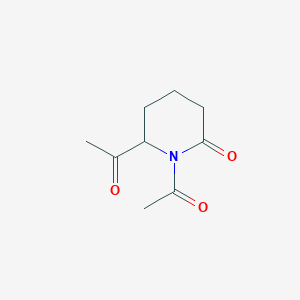

n,6-Diacetyl-piperidin-2-one

Description

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

1,6-diacetylpiperidin-2-one |

InChI |

InChI=1S/C9H13NO3/c1-6(11)8-4-3-5-9(13)10(8)7(2)12/h8H,3-5H2,1-2H3 |

InChI Key |

GXCILABVKJVTHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CCCC(=O)N1C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

6,6'-Dimethyl-2,2'-Dipyridyl (CAS 4411-80-7)

Structure : A dimeric pyridine derivative with methyl groups at the 6-positions of two pyridine rings linked at the 2-positions.

Molecular Formula : C₁₂H₁₂N₂ .

Key Differences :

- Ring Type: Pyridine (aromatic, unsaturated) vs. piperidinone (saturated lactam).

- Functional Groups : Methyl substituents (electron-donating) vs. acetyl groups (electron-withdrawing).

- Reactivity: The bipyridine structure is rigid and planar, favoring coordination chemistry (e.g., ligand for metal complexes).

2-Acetyl-6-methylpyridine (CAS 6940-57-4)

Structure: A pyridine derivative with an acetyl group at position 2 and a methyl group at position 5. Molecular Formula: C₈H₉NO . Key Differences:

- Ring Functionalization : The acetyl group in 2-Acetyl-6-methylpyridine is directly conjugated to the aromatic ring, stabilizing resonance structures. In this compound, the N-acetyl group forms an amide, reducing ring aromaticity.

- Reactivity : The pyridine derivative’s acetyl group participates in electrophilic substitution reactions, while the lactam’s acetyl groups may undergo hydrolysis or serve as hydrogen-bond acceptors.

| Property | This compound | 2-Acetyl-6-methylpyridine |

|---|---|---|

| Ring Type | Saturated lactam | Aromatic pyridine |

| Acetyl Group Position | N and C6 | C2 |

| Bioactivity | Potential CNS applications | Flavor/fragrance industry |

Preparation Methods

Reaction Mechanism and Conditions

Proline is first converted to 2-acetyl-1-pyrroline via oxidation with magnesium under anhydrous conditions. The pyrroline intermediate reacts with a Grignard reagent (e.g., methylmagnesium bromide) to form the piperidine ring. Aprotic solvents like dimethylformamide (DMF) are preferred to stabilize reactive intermediates. Temperatures are maintained between 0°C and 25°C to prevent side reactions.

Acetylation Steps

Selective acetylation is achieved using acetic anhydride in the presence of protective groups. The nitrogen is acetylated first under basic conditions (pH 9–10), followed by C-6 acetylation under acidic catalysis (pH 2–3). Yields typically range from 60% to 75%, depending on the purity of intermediates.

Proline Derivative Oxidation

Proline oxidation offers a direct route to this compound without requiring pre-formed Grignard reagents.

Oxidative Cyclization

Proline derivatives are treated with oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in dichloromethane. This step forms the lactam ring via intramolecular amidation. Subsequent acetylation with acetyl chloride in pyridine introduces both acetyl groups. Reaction times vary from 12 to 24 hours, with yields averaging 55%.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states. Elevated temperatures (70–80°C) accelerate cyclization but risk decarboxylation. Optimized conditions (50°C, DMF) balance speed and product integrity.

Acetylation of Piperidin-2-one Intermediates

Pre-formed piperidin-2-one intermediates can be acetylated at specific positions using regioselective strategies.

Nitrogen Acetylation

Piperidin-2-one reacts with acetic anhydride in tetrahydrofuran (THF) at 0°C, selectively acetylating the nitrogen. Catalytic amounts of 4-dimethylaminopyridine (DMAP) improve efficiency, achieving >90% conversion in 2 hours.

C-6 Acetylation

The C-6 position is acetylated via Friedel-Crafts acylation using acetyl chloride and aluminum trichloride. This electrophilic substitution requires rigorous moisture exclusion, with yields up to 68%.

Alternative Synthetic Routes

Emerging methods aim to improve selectivity and reduce step counts.

One-Pot Synthesis

A one-pot approach combines proline oxidation, cyclization, and acetylation in a single reactor. Using dual catalysts (e.g., Mg(OAc)₂ and H₂SO₄), this method achieves 50% yield but faces challenges in byproduct formation.

Enzymatic Acetylation

Recent studies explore lipase-catalyzed acetylation under mild conditions (pH 7, 37°C). While environmentally friendly, enzymatic methods currently exhibit low throughput (<30% yield).

Comparative Analysis of Methods

The table below contrasts key preparation methods:

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard Reaction | Proline | Mg, Ac₂O | 60–75 | High selectivity | Multi-step, anhydrous conditions |

| Proline Oxidation | Proline derivative | mCPBA, AcCl | 50–55 | Direct lactam formation | Moderate yields |

| One-Pot Synthesis | Proline | Mg(OAc)₂, H₂SO₄ | 50 | Reduced steps | Byproduct formation |

| Enzymatic Acetylation | Piperidin-2-one | Lipase, Acetyl donor | <30 | Eco-friendly, mild conditions | Low efficiency |

Q & A

Q. Q. How can researchers enhance reproducibility in synthetic workflows for This compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.